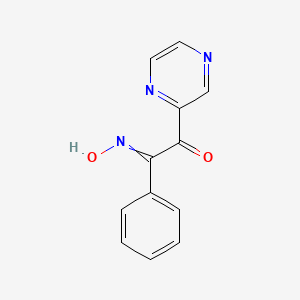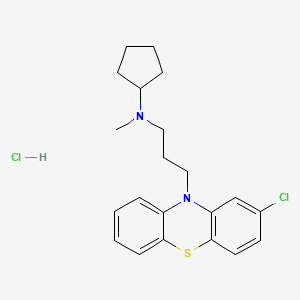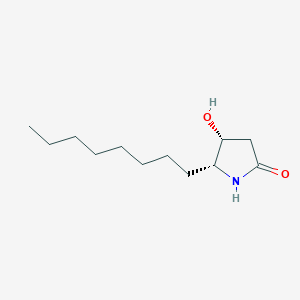
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and a pyrazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent with TBHP, leading to a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be promoted by reagents such as TBHP.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2).
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridines.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of bromo-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and pyrazinyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridinyl structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one is unique due to its combination of a hydroxyimino group with a phenyl and pyrazinyl moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62846-62-2 |
|---|---|
Molekularformel |
C12H9N3O2 |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
2-hydroxyimino-2-phenyl-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H9N3O2/c16-12(10-8-13-6-7-14-10)11(15-17)9-4-2-1-3-5-9/h1-8,17H |
InChI-Schlüssel |
LBFURWMFKQJQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)



![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)




![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)

